molecular formula C16H12FN3O3 B14239414 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- CAS No. 280571-44-0

2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-

Cat. No.: B14239414
CAS No.: 280571-44-0
M. Wt: 313.28 g/mol
InChI Key: IWYWSUMSKDPAHQ-JYRVWZFOSA-N
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Description

2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a furan ring, a hydroxy group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction.

    Furan Ring Formation: The next step involves the formation of the furan ring via a cyclization reaction.

    Triazole Ring Introduction: The triazole ring is introduced through a click chemistry reaction, typically involving an azide and an alkyne.

    Final Coupling: The final step involves coupling the intermediates to form the desired compound under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone, while reduction can yield various alcohols or amines.

Scientific Research Applications

2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of antifungal and anticancer drugs.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Material Science: The unique combination of functional groups makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways, leading to changes in cell behavior, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-Propen-1-one, 1-(2-((4-chlorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
  • **2-Propen-1-one, 1-(2-((4-bromophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-

Uniqueness

The presence of the fluorophenyl group in 2-Propen-1-one, 1-(2-((4-fluorophenyl)methyl)-3-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its chlorinated or brominated analogs.

Properties

CAS No.

280571-44-0

Molecular Formula

C16H12FN3O3

Molecular Weight

313.28 g/mol

IUPAC Name

(Z)-3-[2-[(4-fluorophenyl)methyl]furan-3-yl]-3-hydroxy-1-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C16H12FN3O3/c17-11-3-1-10(2-4-11)7-15-12(5-6-23-15)13(21)8-14(22)16-18-9-19-20-16/h1-6,8-9,21H,7H2,(H,18,19,20)/b13-8-

InChI Key

IWYWSUMSKDPAHQ-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=CC=C1CC2=C(C=CO2)/C(=C/C(=O)C3=NC=NN3)/O)F

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CO2)C(=CC(=O)C3=NC=NN3)O)F

Origin of Product

United States

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